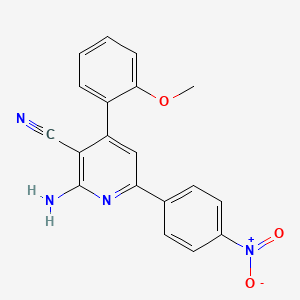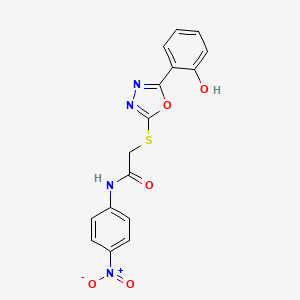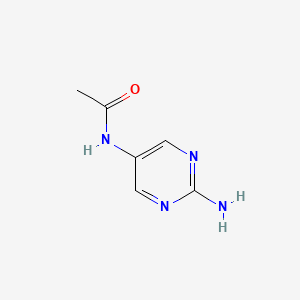
2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of amino, methoxy, and nitrophenyl groups attached to a nicotinonitrile core
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-4-(2-Methoxyphenyl)-6-(4-Nitrophenyl)nicotinonitril umfasst in der Regel mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Kondensation von 2-Methoxybenzaldehyd mit 4-Nitrobenzaldehyd in Gegenwart eines geeigneten Katalysators, gefolgt von Cyclisierung und Nitrilbildung. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet oft Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität zu gewährleisten. In industriellen Umgebungen werden auch die Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und Abfallminimierung, berücksichtigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Amino-4-(2-Methoxyphenyl)-6-(4-Nitrophenyl)nicotinonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitro- oder Nitroso-Derivate zu bilden.
Reduktion: Die Nitrogruppe kann unter Hydrierungsbedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators (Pd/C) wird häufig für Reduktionsreaktionen verwendet.
Substitution: Nucleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Nitro- oder Nitroso-Derivaten.
Reduktion: Bildung von Amino-Derivaten.
Substitution: Bildung verschiedener substituierter Nicotinonitrile, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(2-Methoxyphenyl)-6-(4-Nitrophenyl)nicotinonitril hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancer Eigenschaften.
Medizin: Untersucht auf seine potenzielle Verwendung in der Medikamentenentwicklung, insbesondere in der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien eingesetzt, wie z. B. organischer Halbleiter und Farbstoffe.
Wirkmechanismus
Der Wirkmechanismus von 2-Amino-4-(2-Methoxyphenyl)-6-(4-Nitrophenyl)nicotinonitril hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagieren, um seine Wirkungen auszuüben. Das Vorhandensein von funktionellen Gruppen wie Amino- und Nitrogruppen ermöglicht die Teilnahme an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen, wodurch die Bindungsaffinität und Spezifität beeinflusst werden.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups like amino and nitro groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Amino-4-(2-Methoxyphenyl)-6-phenylpyridin-3-carbonitril
- 2-Amino-4-(2-Methoxyphenyl)-6-(4-Chlorphenyl)nicotinonitril
- 2-Amino-4-(2-Methoxyphenyl)-6-(4-Methylphenyl)nicotinonitril
Einzigartigkeit
2-Amino-4-(2-Methoxyphenyl)-6-(4-Nitrophenyl)nicotinonitril ist einzigartig durch das Vorhandensein sowohl von Methoxy- als auch von Nitrophenylgruppen, die unterschiedliche elektronische und sterische Eigenschaften verleihen. Diese Merkmale können die Reaktivität und die Wechselwirkungen mit anderen Molekülen beeinflussen, wodurch es zu einer wertvollen Verbindung für verschiedene Anwendungen wird.
Eigenschaften
Molekularformel |
C19H14N4O3 |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
2-amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14N4O3/c1-26-18-5-3-2-4-14(18)15-10-17(22-19(21)16(15)11-20)12-6-8-13(9-7-12)23(24)25/h2-10H,1H3,(H2,21,22) |
InChI-Schlüssel |
MAPMYRUVDVHFIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11769836.png)



![3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769851.png)
![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)








